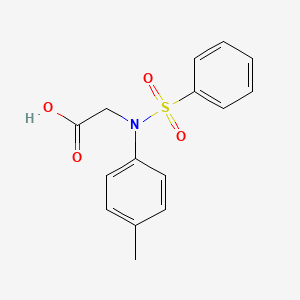

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine

Description

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine (CAS 351494-91-2) is a sulfonamide-substituted glycine derivative with the molecular formula C₁₆H₁₇NO₄S and a molar mass of 319.38 g/mol . Its structure features a glycine backbone substituted with a 4-methylphenyl group and a phenylsulfonyl moiety. This compound is of interest in medicinal chemistry due to the versatility of sulfonamide groups in modulating biological activity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-9-13(10-8-12)16(11-15(17)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSZDEQZBBOCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine, also known as a sulfonyl glycine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets. This article delves into the biological activity of this compound, presenting data from recent studies, case evaluations, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S. Its structure includes a glycine moiety linked to both a 4-methylphenyl group and a phenylsulfonyl group. This configuration is significant for its biological activity, particularly in the context of medicinal chemistry.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4S |

| Molecular Weight | 336.36 g/mol |

| Functional Groups | Sulfonyl, Amine |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. For instance, compounds similar to this glycine derivative have shown promising results against various bacterial strains.

- Study Findings : A study evaluated several benzenesulfonamide derivatives for their antimicrobial efficacy. Compounds demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating infections .

Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. This compound may exhibit similar effects, which could be beneficial in managing inflammatory conditions.

- Case Study : In an experimental model of carrageenan-induced paw edema in rats, certain sulfonamide compounds showed significant reduction in inflammation levels (up to 94% inhibition) . This suggests that this compound might possess comparable anti-inflammatory efficacy.

Glycine Transporter Inhibition

The role of glycine as a co-agonist at the NMDA receptor highlights the importance of glycine transporters in modulating synaptic transmission. Inhibitors of glycine transporters can enhance glycine availability and potentially improve neurological functions.

- Research Insight : A study on glycine transporter inhibitors indicated that compounds structurally related to this compound could enhance synaptic glycine levels, thereby potentiating NMDA receptor function . This mechanism could open avenues for developing treatments for neurological disorders.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Therapeutic Potential

- Patent Applications : Phenylsulfonyl glycine derivatives are explored for therapeutic uses, including anti-inflammatory and anticancer applications, though specific mechanisms remain under investigation .

- Metabolic Stability : Halogenated analogs (e.g., ) exhibit enhanced resistance to cytochrome P450 metabolism, making them candidates for prolonged action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.